molecular formula C19H19NO4 B557661 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 186320-19-4

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No.: B557661
CAS No.: 186320-19-4
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS 203854-58-4) is an Fmoc-protected β²-homoalanine derivative. Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol and a purity >97% . This compound features a methyl group at the β-carbon, distinguishing it from canonical amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for amine functionalities in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394532
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-19-4
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186320-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

In a typical laboratory procedure:

  • Dissolution : 3-amino-2-methylpropanoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition : A tertiary amine base such as N,N-diisopropylethylamine (DIEA, 2.5 equiv) is added to deprotonate the amine.

  • Fmoc Protection : Fmoc-Cl (1.2 equiv) is introduced dropwise at 0°C, and the reaction is stirred for 4–6 hours at room temperature.

  • Workup : The mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : The crude product is purified via recrystallization (ethyl acetate/hexane) or silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).

Key Parameters :

  • Solvent Choice : DMF ensures solubility of both the amino acid and Fmoc-Cl, while minimizing side reactions.

  • Stoichiometry : A slight excess of Fmoc-Cl ensures complete conversion, as unreacted amine can lead to deletion sequences in downstream peptide synthesis.

Industrial-Scale Production

Industrial methods prioritize cost efficiency, scalability, and reproducibility. A patented large-scale process described in US20130030148A1 highlights the following adaptations:

Continuous Flow Reactors

  • Automated Systems : Fmoc-Cl and 3-amino-2-methylpropanoic acid are fed into a continuous flow reactor with in-line pH monitoring to maintain optimal basicity (pH 8–9).

  • Temperature Control : Reactions are conducted at 10–15°C to suppress racemization and byproduct formation.

Purification at Scale

  • Crystallization : The product is precipitated by adjusting the solvent polarity (e.g., adding water to DMF) and isolated via vacuum filtration.

  • Chromatography : Industrial-scale flash chromatography using polystyrene-based resins replaces silica gel for higher throughput.

Reaction Mechanism and Side Reactions

Mechanistic Pathway

The reaction follows a two-step mechanism:

  • Deprotonation : DIEA abstracts a proton from the amine, generating a nucleophilic amine anion.

  • Acyl Transfer : The amine attacks Fmoc-Cl’s carbonyl carbon, displacing chloride and forming the Fmoc-protected product.

Common Side Reactions

  • Overprotection : Excess Fmoc-Cl may react with hydroxyl or carboxyl groups, necessitating precise stoichiometry.

  • Racemization : Elevated temperatures or prolonged reaction times can epimerize the α-carbon, particularly in sterically hindered amino acids.

Optimization Strategies

Solvent Screening

Comparative studies reveal that DMF outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in yield and reaction rate due to its high polarity and capacity to stabilize transition states.

SolventYield (%)Reaction Time (h)
DMF924
DCM786
THF658

Base Selection

DIEA is preferred over weaker bases (e.g., NaHCO₃) for its ability to maintain a consistently high pH, ensuring rapid deprotonation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (t, J = 7.3 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.8 Hz, 1H, CH Fmoc), 3.98 (m, 1H, CHNH), 2.45 (m, 1H, CH(CH₃)), 1.12 (d, J = 6.9 Hz, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Fmoc), 1680 cm⁻¹ (C=O, acid).

Purity Assessment

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA); retention time = 12.3 min (purity >98%).

Challenges and Mitigation

Moisture Sensitivity

Fmoc-Cl is hygroscopic; reactions must be conducted under anhydrous conditions to prevent hydrolysis to Fmoc-OH.

Byproduct Management

Unreacted Fmoc-Cl is quenched with excess methanol post-reaction, forming inert methyl carbonate .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The Fmoc-protected amino acid family shares a common backbone but varies in side-chain substituents, influencing their physicochemical properties and applications. Key analogs include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Applications Evidence ID
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (203854-58-4) C₁₉H₁₉NO₄ 325.36 β-methyl >97% Peptide synthesis, steric modulation
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (211637-75-1) C₂₅H₂₃NO₄ 401.45 o-tolyl (2-methylphenyl) 99.76% Peptide engineering, hydrophobic interactions
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid C₂₄H₂₀F₂NO₄ 448.42 3,5-difluorophenyl Not specified Fluorinated peptide design
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid (186320-06-9) C₂₂H₁₉NO₄S 393.46 thiophen-3-yl Not specified Conjugation with sulfur-containing peptides
2-(Fmoc-amino)-3-((hydroxyethyl)sulfanyl)propanoic acid C₂₀H₂₁NO₅S 387.44 hydroxyethylsulfanyl 73% yield Thiol-ether linkages in peptides
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₅H₂₀ClN₂O₄ 459.89 6-chloroindole Not specified Kinase inhibitor development

Physicochemical and Functional Differences

  • Solubility : The methyl-substituted target compound (325.36 g/mol) exhibits higher solubility in organic solvents (e.g., DMF, DCM) compared to aromatic analogs like the o-tolyl derivative (401.45 g/mol) .
  • Steric Effects : β-Methyl groups (target compound) introduce conformational constraints, favoring α-helix or β-sheet formation in peptides. In contrast, flexible side chains (e.g., hydroxyethylsulfanyl) facilitate disulfide bond formation .
  • Applications :
    • The 6-chloroindole derivative () is used in kinase inhibitor synthesis due to its planar aromatic structure .
    • Thiophene-containing analogs () enable π-π stacking in peptide-receptor interactions .

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-4-methyl-DL-tryptophan, is a compound of significant interest in biological and pharmaceutical research due to its structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₄
Molecular Weight 355.39 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 717.1 ± 60.0 °C
Flash Point 387.5 ± 32.9 °C
LogP 5.79

Mechanisms of Biological Activity

The biological activity of Fmoc-4-methyl-DL-tryptophan can be attributed to its interactions with various biological targets:

  • Protein Interaction : The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to interact with proteins, particularly in peptide synthesis and drug development.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity by disrupting cell membranes or inhibiting essential cellular processes.
  • Neurotransmitter Modulation : As a derivative of tryptophan, it may influence serotonin synthesis, thus potentially affecting mood and behavior.

Antimicrobial Activity

A study investigating the antimicrobial properties of Fmoc derivatives found that certain modifications significantly increased their efficacy against Gram-positive bacteria. The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis. The specific activity was evaluated using minimum inhibitory concentration (MIC) assays, where Fmoc-4-methyl-DL-tryptophan demonstrated promising results compared to standard antibiotics.

Peptide Synthesis

Fmoc-4-methyl-DL-tryptophan is widely used in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for the formation of complex peptides that can be employed in therapeutic applications. Research has shown that peptides synthesized using this compound exhibit enhanced biological activity, including improved binding affinity to target proteins.

Neuropharmacological Studies

In neuropharmacological research, Fmoc derivatives have been tested for their effects on serotonin receptors. One study reported that specific analogs could modulate receptor activity, suggesting potential applications in treating mood disorders.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), facilitating stepwise peptide elongation. This minimizes side reactions and preserves stereochemical integrity during coupling steps .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Reverse-phase HPLC is preferred for high-purity isolation due to the compound’s hydrophobic Fmoc moiety. Flash chromatography with ethyl acetate/hexane gradients and recrystallization (e.g., dichloromethane/hexane) can achieve >99% purity. Analytical validation via 1^1H NMR and HPLC is critical to confirm structural fidelity .

Q. How should this compound be stored to maintain stability?

Store desiccated at -20°C under inert gas (argon) to prevent hydrolysis. In solution (DMF or DCM), use within 2 weeks at 4°C with molecular sieves. Thermal stability tests indicate decomposition onset at 185°C, supporting short-term room-temperature handling .

Q. How does this compound compare to Boc-protected analogs in deprotection efficiency?

Fmoc deprotection with piperidine completes in 5 minutes, significantly faster than Boc removal (2+ hours with TFA). However, Fmoc derivatives exhibit 5–8% higher hygroscopicity, necessitating strict moisture control during storage .

Q. What safety precautions are essential during handling?

Use nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2). Conduct reactions in fume hoods to avoid inhalation of particulates. For spills, neutralize with ethanol and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 2-methyl substituent influence reactivity in solid-phase peptide synthesis (SPPS)?

The methyl group introduces steric hindrance, reducing coupling kinetics but enhancing resistance to racemization. Comparative studies show 15–20% lower racemization rates with HOBt/DIC activation, though requiring extended reaction times (2–4 hours). Optimizing activators (e.g., OxymaPure®/DIC) improves efficiency while preserving stereochemistry .

Q. What strategies resolve NMR data contradictions for structurally similar derivatives?

Employ 2D NMR (HSQC, HMBC) to assign protons/carbons unambiguously. NOESY correlations between Fmoc aromatics and the methyl group confirm substitution patterns. Pair with HRMS and IR analysis (carbonyl stretches at 1680–1720 cm1^{-1}) for orthogonal verification .

Q. How can coupling efficiency be optimized for sterically hindered residues in SPPS?

Use double coupling protocols with 2× molar excess of pre-activated species (Oxyma/DIC in DMF). Microwave-assisted coupling (50°C, 10 minutes) increases incorporation rates to >98%. Substitute HATU for HOBt to enhance efficiency by 30–40%, monitoring for aspartimide formation .

Q. How can diketopiperazine formation be mitigated when incorporating this residue at position i+2?

Introduce pseudoproline dipeptides at i+1 or backbone amide protection (Hmb). Cooling to 0–4°C during coupling reduces cyclization by 60%. Alternatively, use Emoc (2-ethoxy-4-methoxycarbonyl) for more labile protection in sensitive sequences .

Key Methodological Considerations

  • Analytical Validation : Always cross-validate purity via HPLC (>99%) and 1^1H NMR (e.g., methyl proton integration at δ 1.2–1.4 ppm) .
  • Stereochemical Monitoring : Use chiral HPLC (Chiralpak® columns) or circular dichroism to confirm enantiopurity during synthesis .
  • Reaction Optimization : Screen activators (DIC vs. HATU) and solvents (DMF vs. NMP) to balance coupling efficiency and side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.